molecular formula C31H35ClN2O2RuS B14749957 RuCl[(R,R)-Tsdpen](p-cymene)

RuCl[(R,R)-Tsdpen](p-cymene)

Cat. No.: B14749957
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-AGEKDOICSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(R,R)-Tsdpen involves the reaction of ruthenium chloride with (R,R)-Tsdpen and p-cymene. The reaction typically takes place under inert conditions to prevent oxidation and degradation of the compound. The product is usually obtained as an orange to brown powder or crystals .

Industrial Production Methods

These suppliers ensure the compound’s purity and provide it for research purposes .

Mechanism of Action

The mechanism by which RuCl(R,R)-Tsdpen exerts its effects involves the coordination of the chiral diamine ligand (R,R)-Tsdpen to the ruthenium center. This coordination enhances the enantioselectivity of the hydrogenation process. The p-cymene ligand stabilizes the ruthenium complex, allowing it to effectively catalyze the hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RuCl(R,R)-Tsdpen is unique due to its high enantioselectivity in hydrogenation reactions. The (R,R)-Tsdpen ligand provides a chiral environment that enhances the selectivity of the catalytic process, making it more efficient compared to other similar compounds .

Properties

Molecular Formula

C31H35ClN2O2RuS

Molecular Weight

636.2 g/mol

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1

InChI Key

AZFNGPAYDKGCRB-AGEKDOICSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.